Dibenzyl aspartate 4-methylbenzenesulfonate

Enantioselective Synthesis Chiral Building Blocks Process Chemistry

For enantioselective peptide synthesis and chiral API intermediates, choose Dibenzyl aspartate 4-methylbenzenesulfonate (4079-62-3). This tosylate salt provides superior crystallinity (mp 157‑160°C), long‑term stability, and consistent hydrogenolysis kinetics—eliminating racemization risks of free base oils. Its solubility in DCM, DMF, and DMSO enables homogeneous reactions in non‑aqueous media, while automated dispensing compatibility streamlines scale‑up. Avoid hydrochloride salts and other protecting groups that compromise stereochemistry and yield. Secure this critical building block now for reliable, high‑purity peptide manufacturing.

Molecular Formula C25H27NO7S
Molecular Weight 485.6 g/mol
CAS No. 4079-62-3
Cat. No. B6360112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibenzyl aspartate 4-methylbenzenesulfonate
CAS4079-62-3
Molecular FormulaC25H27NO7S
Molecular Weight485.6 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)CC(C(=O)OCC2=CC=CC=C2)N
InChIInChI=1S/C18H19NO4.C7H8O3S/c19-16(18(21)23-13-15-9-5-2-6-10-15)11-17(20)22-12-14-7-3-1-4-8-14;1-6-2-4-7(5-3-6)11(8,9)10/h1-10,16H,11-13,19H2;2-5H,1H3,(H,8,9,10)
InChIKeyHLMUYZYLPUHSNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5000 mg / 10000 mg / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dibenzyl Aspartate 4-Methylbenzenesulfonate (CAS 4079-62-3): A Critical Protected Amino Acid for Peptide Synthesis and Chiral Building Block Procurement


Dibenzyl aspartate 4-methylbenzenesulfonate (CAS 4079-62-3) is a protected amino acid derivative of aspartic acid, supplied as a p-toluenesulfonate salt . This compound serves as a key intermediate in peptide synthesis, enabling the selective protection of aspartic acid's carboxyl groups as benzyl esters while providing a stable, crystalline solid form due to its tosylate salt . It is widely utilized in both academic research and industrial settings for the preparation of enantiomerically pure building blocks and complex peptides, including those for pharmaceutical applications [1].

Why Dibenzyl Aspartate 4-Methylbenzenesulfonate (CAS 4079-62-3) Cannot Be Casually Substituted with Other Aspartic Acid Dibenzyl Ester Salts or Protecting Groups


Substituting this compound with seemingly similar alternatives, such as the hydrochloride salt or other protected aspartic acid derivatives, can critically undermine synthesis outcomes. The p-toluenesulfonate counterion directly influences the compound's crystallinity, melting point, solubility profile, and stability, all of which are essential for predictable handling, purification, and reaction performance [1]. Furthermore, the use of certain synthetic procedures can lead to racemization, rendering the product unsuitable for enantioselective applications [2]. Even closely related protecting groups, like the cyclopentyl ester, exhibit markedly different side-reaction profiles (e.g., succinimide formation) that can derail solid-phase peptide synthesis [3]. Therefore, a direct, evidence-based comparison is necessary to justify the selection of this specific salt form.

Quantitative Comparative Evidence for Dibenzyl Aspartate 4-Methylbenzenesulfonate (CAS 4079-62-3) Selection


Enantiomeric Purity and Yield: Superior Performance in Cyclohexane vs. Traditional Solvents

The synthesis of (S)-dibenzyl aspartate p-toluenesulfonate in cyclohexane, a safer alternative to benzene, yields an enantiomerically pure product without racemization, unlike reactions in toluene or benzyl alcohol [1]. The cyclohexane-based procedure delivers the product as a white crystalline solid in 94% yield, eliminating the need for recrystallization [2]. In contrast, synthesis in toluene, while achieving >90% yield, results in a product with a significantly depressed melting point (134 °C), indicative of partial racemization [3].

Enantioselective Synthesis Chiral Building Blocks Process Chemistry

Physical Form and Stability: Solid Tosylate Salt vs. Free Base Oil

The free base form of dibenzyl aspartate is a viscous oil that slowly converts to crystalline diketo-piperazine 5 upon standing, limiting its shelf life and ease of handling [1]. In contrast, its p-toluenesulfonate salt (CAS 4079-62-3) is a high-melting, stable solid, offering significantly improved physical properties for storage and use [2]. The tosylate salt exhibits a melting point of 157-160 °C, providing a definitive identity check and facilitating its use in automated solid handling systems .

Chemical Stability Storage and Handling Process Development

Hydrogenolysis Rate: Comparable Debenzylation Kinetics Across Stereoisomers

In catalytic hydrogenolysis over palladium-on-carbon, the dibenzyl esters of D-, L-, and DL-aspartic acid (including the tosylate salt) undergo debenzylation at identical rates [1]. This class-level observation confirms that the stereochemistry of the aspartate moiety does not affect the deprotection rate, a critical factor for reproducible peptide synthesis [2]. The rate is consistent across stereoisomers, simplifying reaction optimization and scale-up [3].

Peptide Synthesis Deprotection Kinetics Process Control

Solubility Profile: Enhanced Organic Solvent Solubility vs. Hydrochloride Salt

The p-toluenesulfonate salt of dibenzyl aspartate exhibits good solubility in organic solvents such as chloroform, DMSO, methanol, DMF, and dichloromethane . This is in contrast to the hydrochloride salt (CAS 6327-59-9), which is water-soluble but less soluble in many non-polar organic solvents . The enhanced organic solubility of the tosylate salt facilitates its use in a wider range of organic reactions and purification protocols, such as normal-phase chromatography.

Solubility Formulation Reaction Medium

Reduced Succinimide Formation: Benzyl Protection Offers a Balanced Reactivity Profile

During solid-phase peptide synthesis, the β-benzyl ester protecting group (present in this compound) is significantly more susceptible to base-catalyzed succinimide formation than the bulkier cyclopentyl ester [1]. While this is a known limitation, the benzyl ester remains the standard due to its ease of removal by hydrogenolysis and its widespread acceptance in both Boc and Fmoc strategies . In contrast, the cyclopentyl ester, while reducing succinimide formation, requires harsher deprotection conditions, limiting its utility [2]. This places dibenzyl aspartate 4-methylbenzenesulfonate as the optimal balance of reactivity and deprotection convenience for most peptide synthesis applications.

Peptide Synthesis Side Reactions Solid-Phase Synthesis

Optimal Application Scenarios for Dibenzyl Aspartate 4-Methylbenzenesulfonate (CAS 4079-62-3)


Enantioselective Synthesis of Chiral Pharmaceutical Intermediates

When high enantiomeric purity is non-negotiable, as in the synthesis of chiral active pharmaceutical ingredients (APIs) or advanced intermediates, this compound is the preferred starting material. The cyclohexane-based preparation method guarantees enantiopurity without racemization, a critical requirement validated by direct comparison with alternative solvents that lead to racemic mixtures [1]. Procuring material synthesized via this optimized process ensures that downstream synthetic steps proceed with predictable stereochemistry, reducing the risk of costly batch failures.

Large-Scale Solid-Phase Peptide Synthesis (SPPS) Requiring Stable, Solid Building Blocks

For industrial-scale peptide manufacturing, the physical form of the building block is a key logistics and handling parameter. The tosylate salt's stable, crystalline solid nature (mp 157-160 °C) makes it ideal for automated solid-dispensing systems and long-term storage, unlike the unstable free base oil [2]. Its consistent deprotection kinetics (hydrogenolysis) across stereoisomers also simplifies process validation and scale-up [3].

Organic Synthesis Requiring Solubility in Non-Aqueous Media

In synthetic sequences where water must be rigorously excluded or where reactions are conducted in non-polar organic solvents, this compound's superior solubility in chloroform, DMSO, DMF, and DCM gives it a clear advantage over water-soluble alternatives like the hydrochloride salt . This enables homogeneous reaction conditions and facilitates purification by standard organic work-up procedures.

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